molecular formula C9H11BrO B12827584 (3-Bromo-4,5-dimethylphenyl)methanol

(3-Bromo-4,5-dimethylphenyl)methanol

Cat. No.: B12827584
M. Wt: 215.09 g/mol
InChI Key: HCSPJPKCADDDEW-UHFFFAOYSA-N
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Description

(3-Bromo-4,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two methyl groups, along with a methanol group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4,5-dimethylphenyl)methanol typically involves the bromination of 4,5-dimethylphenylmethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4,5-dimethylphenyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: 3-Bromo-4,5-dimethylbenzaldehyde or 3-Bromo-4,5-dimethylbenzoic acid.

    Reduction: 4,5-Dimethylphenylmethanol.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-4,5-dimethylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-4,5-dimethylphenyl)methanol depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4,5-dimethoxyphenyl)methanol: Similar structure but with methoxy groups instead of methyl groups.

    (2-Bromo-4,5-dimethylphenyl)methanol: Bromine atom is positioned differently on the benzene ring.

    (3-Bromo-4-pyridyl)methanol: Contains a pyridine ring instead of a benzene ring.

Uniqueness

(3-Bromo-4,5-dimethylphenyl)methanol is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

(3-bromo-4,5-dimethylphenyl)methanol

InChI

InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-4,11H,5H2,1-2H3

InChI Key

HCSPJPKCADDDEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)Br)CO

Origin of Product

United States

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